2-chloro-N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide
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Overview
Description
2-chloro-N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide is a synthetic organic compound with the molecular formula C13H15ClN2OS. It is characterized by the presence of a benzothiophene ring, a cyano group, and a chloroacetamide moiety. This compound is primarily used in research settings, particularly in the fields of medicinal chemistry and pharmacology, due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiol and a suitable diene or alkyne precursor.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, often using a cyanide source such as sodium cyanide or potassium cyanide.
Ethyl Substitution: The ethyl group is typically introduced through an alkylation reaction using an ethyl halide.
Chloroacetamide Formation: The final step involves the reaction of the benzothiophene derivative with chloroacetyl chloride in the presence of a base, such as triethylamine, to form the chloroacetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and adjusting reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro group in the acetamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The benzothiophene ring can participate in oxidation and reduction reactions, potentially altering the electronic properties of the compound.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide, potassium cyanide, ethyl halides.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Substitution Products: Various amides and esters depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced benzothiophene derivatives.
Hydrolysis Products: Carboxylic acids and amines.
Scientific Research Applications
2-chloro-N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide is used in various scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Biological Studies: The compound is used to study its effects on cellular pathways and its potential as a modulator of enzyme activity.
Industrial Applications:
Mechanism of Action
The exact mechanism of action of 2-chloro-N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide depends on its specific application. Generally, it is believed to interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and the benzothiophene ring are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide
- 2-chloro-N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)propionamide
Comparison
Compared to similar compounds, 2-chloro-N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group, as opposed to a methyl group or other substituents, can significantly alter its pharmacokinetic properties and its interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-chloro-N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2OS/c1-2-8-3-4-9-10(7-15)13(16-12(17)6-14)18-11(9)5-8/h8H,2-6H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MODXYKLCFWAIIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)SC(=C2C#N)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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